molecular formula C10H11N3O3S B8478240 1-Acetyl-3-(4-methyl-3-nitro-phenyl)-thiourea

1-Acetyl-3-(4-methyl-3-nitro-phenyl)-thiourea

Cat. No. B8478240
M. Wt: 253.28 g/mol
InChI Key: PXCLINSUMFDWNE-UHFFFAOYSA-N
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Patent
US09168245B2

Procedure details

To a solution of ammonium thiocyanate (1.05 g, 13.85 mmol) in acetone (21 mL) was added dropwise acetyl chloride (0.90 mL 12.70 mmol). The reaction mixture was stirred at 40° C. for 30 min. Then, a solution of 4-methyl-3-nitroaniline (1.76 g, 11.54 mmol) in acetone (7 mL) was added and the reaction mixture was stirred at room temperature for 4 h. The reaction mixture was poured into ice-water and the precipitate was filtered, washed with more water and cyclohexane to give compound IV-c as brown solid in 50% yield. (300 MHz, DMSO) δ 12.45 (s, 1H), 11.53 (s, 1H), 8.38 (d, J=2.0 Hz, 1H), 7.69 (dd, J=8.3, 2.0 Hz, 1H), 7.43 (d, J=8.3 Hz, 1H), 2.44 (s, 3H), 2.09 (s, 3H).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[NH4+].[C:5](Cl)(=[O:7])[CH3:6].[CH3:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][C:11]=1[N+:17]([O-:19])=[O:18].CS(C)=O>CC(C)=O>[C:5]([NH:3][C:2]([NH:14][C:13]1[CH:15]=[CH:16][C:10]([CH3:9])=[C:11]([N+:17]([O-:19])=[O:18])[CH:12]=1)=[S:1])(=[O:7])[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
21 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.76 g
Type
reactant
Smiles
CC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
7 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with more water and cyclohexane
CUSTOM
Type
CUSTOM
Details
to give compound IV-c as brown solid in 50% yield

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(=O)NC(=S)NC1=CC(=C(C=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.